2-(4-Methoxyphenyl)acetamide
Overview
Description
2-(4-Methoxyphenyl)acetamide, also known as methacetin, is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a methoxy group attached to the benzene ring and an acetamide group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Methoxyphenyl)acetamide are the Aralkylamine dehydrogenase light chain and the Aralkylamine dehydrogenase heavy chain . These enzymes are found in the bacterium Alcaligenes faecalis .
Mode of Action
It is known to interact with its targets, the aralkylamine dehydrogenase light and heavy chains . The specific interactions and resulting changes are yet to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyaniline.
Substitution: Formation of various substituted phenylacetamides.
Scientific Research Applications
2-(4-Methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic agent in liver function tests.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
4-Methoxyacetanilide: Similar structure but with different functional groups.
N-(4-Methoxyphenyl)acetamide: Another phenylacetamide derivative with distinct properties.
Acetanilide: Lacks the methoxy group, leading to different chemical behavior
Uniqueness: 2-(4-Methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and reactivity compared to other phenylacetamides .
Properties
IUPAC Name |
2-(4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKQIWCQICCYQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979618 | |
Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6343-93-7 | |
Record name | (4-Methoxyphenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6343-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6343-93-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49779 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-METHOXYPHENYL)ACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDT39HU3CZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of the structural differences between N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)acetamide (OM) and N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide (MA) on their polymerization rates?
A: Both OM and MA share the 2-(4-Methoxyphenyl)acetamide structure but differ in the position and nature of the methacrylic group attachment. This difference significantly impacts their reactivity in free radical polymerization. Specifically, OM, a methacrylic ester, polymerizes at a higher rate than MA, a methacrylamide. [] This difference is attributed to the electronic effects of the functional groups, influencing the reactivity of the π-double bond involved in the polymerization. []
Q2: How does the incorporation of this compound into methacrylic copolymers affect their glass transition temperature (Tg)?
A: Research indicates that the presence of large polar side groups like those in poly[N-[4-(methacryloyloxy)phenyl]-2-(4-methoxyphenyl)-acetamide] (poly-O) and poly[N-[4-[[(4-methoxyphenyl)acetyl]oxy]phenyl]methacrylamide] (poly-A) significantly influences the Tg of acrylic copolymers. [] The Tg values are dependent on the specific structure and orientation of the this compound moiety within the polymer chain. Further studies on copolymers with hydroxyethyl methacrylate suggest that the distribution of monomeric units, particularly the alternating diads, plays a crucial role in determining the overall Tg of the copolymer. []
Q3: What is the significance of studying the crystal structure of compounds containing this compound?
A: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. For instance, the single-crystal X-ray diffraction study of N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate, a complex molecule containing the this compound moiety, revealed important details about its molecular conformation and interactions with solvent molecules. [] This type of structural information is crucial for understanding the compound's stability, solubility, and potential for further modifications.
Q4: How does the pH of the environment affect the swelling and drug release properties of hydrogels containing this compound derivatives?
A: Research on pH-sensitive hydrogels incorporating methacrylic derivatives of this compound reveals that the pH of the surrounding environment plays a critical role in their swelling behavior and drug release kinetics. [] Specifically, these hydrogels exhibit increased swelling and faster hydrolysis in simulated intestinal fluid (SIF, pH 7.0) compared to simulated gastric fluid (SGF, pH 1.2). [] This pH-responsive behavior is attributed to the presence of ionizable groups, like methacrylic acid, within the hydrogel structure, which alter their swelling and degradation properties depending on the pH. [] This suggests potential applications of these materials for targeted drug delivery to specific regions of the gastrointestinal tract.
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